molecular formula C22H40N2O6 B8431224 Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate

Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate

Cat. No.: B8431224
M. Wt: 428.6 g/mol
InChI Key: ZXDIQRGIYADNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is a chemical compound known for its unique structure and properties. It is derived from the combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with butanedioic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mass transfer and improved reaction rates, resulting in higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate exerts its effects involves its ability to stabilize free radicals. The compound can react with free radicals to form stable products, thereby preventing further oxidative damage. This property makes it an effective antioxidant and stabilizer in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is unique due to its specific combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid, which imparts distinct stability and reactivity characteristics. Its ability to act as both an antioxidant and a stabilizer makes it particularly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C22H40N2O6

Molecular Weight

428.6 g/mol

IUPAC Name

bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) butanedioate

InChI

InChI=1S/C22H40N2O6/c1-19(2)11-15(12-20(3,4)23(19)27)29-17(25)9-10-18(26)30-16-13-21(5,6)24(28)22(7,8)14-16/h15-16,27-28H,9-14H2,1-8H3

InChI Key

ZXDIQRGIYADNBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)O)(C)C)C

Origin of Product

United States

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